molecular formula C19H20F3N3O2 B1425484 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester CAS No. 1208081-77-9

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester

Cat. No.: B1425484
CAS No.: 1208081-77-9
M. Wt: 379.4 g/mol
InChI Key: GPFYHWMMTDWXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester is a chemical intermediate designed for pharmaceutical research and development. Its molecular architecture, featuring a piperazinyl-pyridine core and a trifluoromethyl group, is frequently employed in the design of bioactive molecules targeting kinase enzymes and other key biological pathways. Compounds with this scaffold are of significant interest in oncology research, as evidenced by studies on structurally related molecules. For instance, pyrrolotriazine-based inhibitors containing a piperazinyl group and a trifluoromethyl-pyridine moiety have been identified as highly potent and selective PI3Kα inhibitors, demonstrating promising in vivo antitumor efficacy in preclinical models . Furthermore, piperazine-containing scaffolds are extensively investigated for their anti-infective properties, including activity against Plasmodium falciparum and ESKAPE panel pathogens, highlighting the versatility of this chemotype in infectious disease research . This ester is a key synthetic precursor; the methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid, which is a common handle for further derivatization, particularly in the synthesis of advanced intermediates and potential drug candidates. Researchers can utilize this compound to generate novel chemical libraries for high-throughput screening or to explore structure-activity relationships in medicinal chemistry programs.

Properties

IUPAC Name

methyl 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-24-7-9-25(10-8-24)17-16(19(20,21)22)11-15(12-23-17)13-3-5-14(6-4-13)18(26)27-2/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFYHWMMTDWXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138975
Record name Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-77-9
Record name Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(Trifluoromethyl)pyridine Derivatives

Methodology:

  • Suzuki Coupling:
    A common approach involves coupling 2-chloro-4-(trifluoromethyl)pyrimidine with 3-pyridyl boronic acid, as described in recent literature. This method ensures regioselectivity and high yield.
Reaction conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene or dimethylformamide (DMF)
- Temperature: 80-110°C

Outcome:
Formation of 2-chloro-4-(trifluoromethyl)pyrimidine, which can be further functionalized.

Introduction of the Methylpiperazine Group

Methodology:

  • Nucleophilic Substitution:
    The pyrimidine derivative reacts with methylpiperazine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF).
Reaction conditions:
- Reagent: Methylpiperazine
- Catalyst: None required
- Temperature: 100-150°C
- Solvent: DMAc
  • Protection of the Piperazine Nitrogen:
    To prevent over-alkylation, the piperazine nitrogen can be Boc-protected during initial steps and deprotected later with trifluoroacetic acid (TFA).

Attachment of the Benzoic Acid Methyl Ester

Synthesis of the Benzoic Acid Derivative

Methodology:

  • Esterification of Benzoic Acid:
    Using methanol and catalytic sulfuric acid or via transesterification with methyl alcohol in the presence of acid catalysts.
Reaction conditions:
- Reagents: Methanol, catalytic H₂SO₄
- Temperature: Reflux (~65°C)
- Duration: 4-6 hours
  • Alternative:
    Direct methylation of benzoic acid using diazomethane, though this is less common due to safety concerns.

Coupling with the Pyridine Intermediate

Methodology:

  • Carbodiimide-Mediated Coupling:
    Activation of the carboxylic acid with EDC or HBTU in the presence of a base (e.g., DIPEA) followed by coupling with the amino-functionalized pyridine derivative.
Reaction conditions:
- Solvent: Dichloromethane or DMF
- Temperature: Room temperature to 40°C
- Duration: 12-24 hours

Final Assembly and Purification

Deprotection and Final Modifications

  • Boc Deprotection:
    Removing Boc groups from protected piperazine using TFA in dichloromethane or dioxane.

Purification

  • Column Chromatography:
    Using silica gel with gradient elution (e.g., heptane/ethyl acetate) to isolate the pure compound.

  • Recrystallization:
    From suitable solvents like ethyl acetate or methanol for high purity.

Data Table Summarizing Methods

Step Reaction Reagents Solvent Conditions Yield References
1 Synthesis of pyrimidine core 2-chloro-4-(trifluoromethyl)pyrimidine + 3-pyridyl boronic acid Toluene/DMF Pd catalyst, 80-110°C 80-90% ,
2 Introduction of methylpiperazine Methylpiperazine DMAc 100-150°C 75-85% ,
3 Esterification of benzoic acid Benzoic acid + methanol Sulfuric acid Reflux 85-95%
4 Coupling of pyridine derivative with ester Activated acid + amino-pyridine Dichloromethane Room temp, 12-24h 70-85% ,
5 Deprotection of Boc groups TFA Dichloromethane Room temp, 2-4h Quantitative

Research Findings and Notes

  • Yield Optimization:
    The use of microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially in the coupling steps involving heteroaryl compounds.

  • Solvent Selection:
    Polar aprotic solvents such as DMF and DMAc are preferred for nucleophilic substitutions, while dichloromethane and ethyl acetate are suitable for purification.

  • Protection Strategies:
    Boc-protection of piperazine nitrogen during initial steps prevents over-alkylation and allows selective deprotection at the final stage.

  • Safety Considerations:
    Use of diazomethane for methylation is avoided due to its explosive nature; instead, transesterification or carbodiimide coupling is recommended.

  • Scale-up Potential: The described methods are adaptable for larger scale synthesis with appropriate safety and process controls.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation , reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while reduction with LiAlH4 can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Compound 1 has shown promise in the development of novel pharmacological agents. Its structural characteristics allow for interactions with various biological targets, particularly in the central nervous system (CNS). The piperazine ring is known for enhancing bioavailability and modulating receptor activity.

Case Study:
Research indicates that derivatives of piperazine compounds have been effective in treating anxiety and depression by acting as serotonin receptor modulators. Compound 1's design suggests it may exhibit similar properties, warranting further investigation into its efficacy as an antidepressant or anxiolytic agent .

Antitumor Activity

Recent studies have explored the potential of trifluoromethylated compounds in oncology. The trifluoromethyl group is recognized for increasing lipophilicity, which can enhance the ability of compounds to penetrate cellular membranes.

Case Study:
A study conducted on related trifluoromethyl-pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that compound 1 may also possess antitumor properties, making it a candidate for further preclinical trials .

Neuropharmacology

The combination of a piperazine moiety with a pyridine ring has been linked to neuroactive properties. Research into similar compounds has shown that they can influence neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study:
In a comparative analysis of piperazine derivatives, it was found that modifications to the pyridine structure significantly impacted their affinity for dopamine receptors. This highlights the potential of compound 1 in developing treatments for disorders like schizophrenia or Parkinson’s disease .

Mechanism of Action

The mechanism of action of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Pyridin-yl Substituted Analog

Compound : 3-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester (CAS: 1311278-77-9)

  • Molecular Formula : C₁₉H₂₀F₃N₃O₂ (identical to the target compound).
  • Key Difference : The pyridine ring's substituents are positioned at the 3- and 6-positions (vs. 4- and 6- in the target compound).
  • Implications : Positional isomerism may alter steric interactions and binding affinity in biological targets. For example, meta-substitution (3-position) on the pyridine ring could reduce planar stacking efficiency compared to para-substitution (4-position) .

Ester Group Variants

a) 4-Chloro-phenyl Ester Derivative

Compound : 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid 4-chloro-phenyl ester (CAS: 1311279-90-9)

  • Molecular Formula : C₂₄H₂₁ClF₃N₃O₂
  • Molecular Weight : 475.90 g/mol
  • Key Difference : Replacement of the methyl ester with a 4-chloro-phenyl ester.
  • Implications: Increased molecular weight and lipophilicity (logP estimated to be higher due to the aromatic chloro group).
b) Free Benzoic Acid Form

Compound : 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid (CAS: 1208081-94-0)

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 365.36 g/mol
  • Key Difference : Absence of the methyl ester group.
  • Implications: Higher polarity and reduced cell permeability compared to the ester form. Potential utility as a synthetic intermediate for prodrug development .

Biological Activity

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester, commonly referred to as Compound A , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C19_{19}H20_{20}F3_{3}N3_{3}O2_{2}
Molecular Weight : 379.39 g/mol
CAS Number : 1208081-94-0

The compound features a piperazine ring, a trifluoromethyl group, and a benzoic acid methyl ester moiety, contributing to its unique reactivity and potential pharmacological properties.

Synthesis

The synthesis of Compound A typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 4-methylpiperazine and 5-trifluoromethylpyridine.
  • Formation of Intermediate : A nucleophilic substitution reaction occurs where the halide group on the pyridine ring is substituted with the piperazine ring.
  • Final Coupling : The resulting intermediate is coupled with benzoyl chloride under basic conditions to yield the final product.

Anticancer Activity

Research has demonstrated that Compound A exhibits significant anticancer properties. In vitro studies have shown that it has potential antiproliferative effects against various cancer cell lines, including:

  • HeLa cells (human cervix carcinoma)
  • CEM cells (human T-lymphocyte cells)
  • L1210 cells (murine leukemia cells)

In these studies, Compound A displayed an IC50_{50} value lower than many standard chemotherapeutics, indicating its potency in inhibiting cancer cell growth .

Antimicrobial Properties

Compound A has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its structural components:

Structural FeatureActivity Implication
Piperazine Ring Enhances interaction with biological targets due to its basicity and ability to form hydrogen bonds.
Trifluoromethyl Group Increases lipophilicity and metabolic stability, potentially improving bioavailability.
Benzoic Acid Moiety Contributes to binding affinity with target proteins involved in cancer proliferation and microbial resistance.

The SAR analysis indicates that modifications in the piperazine or pyridine moieties can lead to variations in biological activity, suggesting avenues for further medicinal chemistry research .

Case Studies

  • Case Study on Anticancer Efficacy
    • In a study involving various synthesized derivatives of Compound A, it was found that specific modifications to the piperazine ring significantly enhanced cytotoxicity against HeLa cells, with some compounds achieving IC50_{50} values below 10 μM .
  • Antimicrobial Evaluation
    • Another study assessed the antimicrobial efficacy of Compound A against multi-drug resistant bacterial strains. Results indicated that it exhibited comparable activity to established antibiotics, suggesting its potential as a new therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including coupling of trifluoromethylpyridine derivatives with 4-methylpiperazine, followed by esterification. Key steps include:

  • Temperature control : Maintain <40°C during esterification to avoid hydrolysis.
  • Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura).
  • Purification : Column chromatography with ethyl acetate/hexane gradients (95:5 to 70:30) to isolate the ester product .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) to verify methyl ester (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • HPLC-UV : C18 column with ammonium acetate buffer (pH 6.5)/acetonitrile gradient (retention time: 8–12 min) for purity ≥95% .
  • Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺: ~424.3 Da) .

Q. What solvents are optimal for solubility testing, and how should solubility be quantified?

Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to the compound’s low aqueous solubility. For quantitative analysis:

  • Prepare serial dilutions in PBS (pH 7.4) or ethanol/water mixtures.
  • Use UV-Vis spectroscopy (λ = 260–280 nm) with a calibration curve (1–100 µg/mL range) .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed to meet pharmacopeial standards?

Follow ICH Q3A/B guidelines using:

  • Reverse-phase HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient. Detect impurities ≥0.1% at 254 nm.
  • LC-MS/MS : Identify structural analogs (e.g., de-esterified byproducts) via fragmentation patterns.
  • Reference standards : Compare against certified impurities like benzoic acid derivatives .

Q. What experimental design principles apply to in vivo pharmacological testing?

Adopt a randomized block design with split-split plots to account for variables:

  • Main plots : Dose ranges (0.1–50 mg/kg).
  • Subplots : Animal cohorts stratified by weight/age.
  • Sub-subplots : Time-dependent pharmacokinetic sampling (0–24 hrs). Include positive controls (e.g., kinase inhibitors) and vehicle groups .

Q. How should stability studies resolve discrepancies between accelerated and real-time degradation data?

  • Forced degradation : Expose to 40°C/75% RH for 6 months. Monitor hydrolytic cleavage (ester → benzoic acid) via HPLC.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf life. Validate with real-time data at 25°C/60% RH .

Methodological Tables

Characterization Method Key Parameters Observations Reference
HPLC-UV (Purity)C18 column, 254 nm, 0.8 mL/minPurity ≥95%; retention time: 8–12 min
¹H NMR (Structural Confirmation)DMSO-d6, 400 MHzMethyl ester (δ 3.8–4.0 ppm), CF₃ (δ 120–125 ppm)
DSC (Thermal Stability)10°C/min ramp, N₂ atmosphereMelting point: 287.5–293.5°C; decomposition >250°C

Data Contradiction Resolution

Q. How to address inconsistencies between in vitro and in vivo efficacy data?

  • Metabolic stability : Test liver microsome stability (e.g., rat/human S9 fractions) to identify rapid clearance.
  • Protein binding : Use equilibrium dialysis to measure free fraction (fu) differences between assays.
  • Dose recalibration : Adjust in vivo doses based on bioavailability (e.g., AUC₀–24 comparisons) .

Safety and Handling Protocols

Q. What precautions are critical for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.